

GW806742X: A Dual Inhibitor of Necroptosis and Angiogenesis

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Compound of Interest

Compound Name: GW806742X

Cat. No.: B15602790

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An In-depth Technical Guide on the Core Mechanism of Action

Introduction

GW806742X is a potent, ATP-mimetic small molecule inhibitor with a dual mechanism of action, targeting both Mixed Lineage Kinase Domain-Like protein (MLKL), the executioner of necroptotic cell death, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis.^{[1][2]} This dual activity positions **GW806742X** as a valuable pharmacological tool for investigating the intricate signaling pathways of necroptosis and as a potential therapeutic lead for diseases where both programmed cell death and angiogenesis are implicated, such as cancer and inflammatory conditions. This technical guide provides a comprehensive overview of the mechanism of action of **GW806742X**, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways.

Core Mechanism of Action

GW806742X exerts its biological effects by directly binding to the ATP-binding sites of its target proteins, MLKL and VEGFR2.^[2]

Inhibition of the Necroptosis Pathway

Necroptosis is a form of regulated necrosis orchestrated by the Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and MLKL.^{[3][4]} Upon induction of necroptosis, RIPK3 phosphorylates MLKL, leading to a conformational change, oligomerization, and translocation

of MLKL to the plasma membrane.[2][4] This ultimately results in membrane disruption and cell death.

GW806742X intervenes in this pathway by binding to the pseudokinase domain of MLKL.[1][2][5] This binding event competitively inhibits the interaction of ATP with MLKL, thereby preventing the conformational changes necessary for its activation and subsequent membrane translocation.[2][6] By retarding MLKL's journey to the plasma membrane, **GW806742X** effectively halts the execution of necroptotic cell death.[1][2]

Inhibition of the Angiogenesis Pathway

VEGFR2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels. The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR2 triggers receptor dimerization, autophosphorylation, and the activation of downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.

GW806742X acts as a potent inhibitor of VEGFR2, with activity in the nanomolar range.[1][2] By occupying the ATP-binding site of the VEGFR2 kinase domain, **GW806742X** blocks its autophosphorylation and subsequent downstream signaling, thereby inhibiting VEGF-induced endothelial cell proliferation and angiogenesis.[1][2]

Quantitative Data

The following tables summarize the key quantitative data for **GW806742X** from various in vitro assays.

Table 1: Binding Affinity and Inhibitory Potency against MLKL

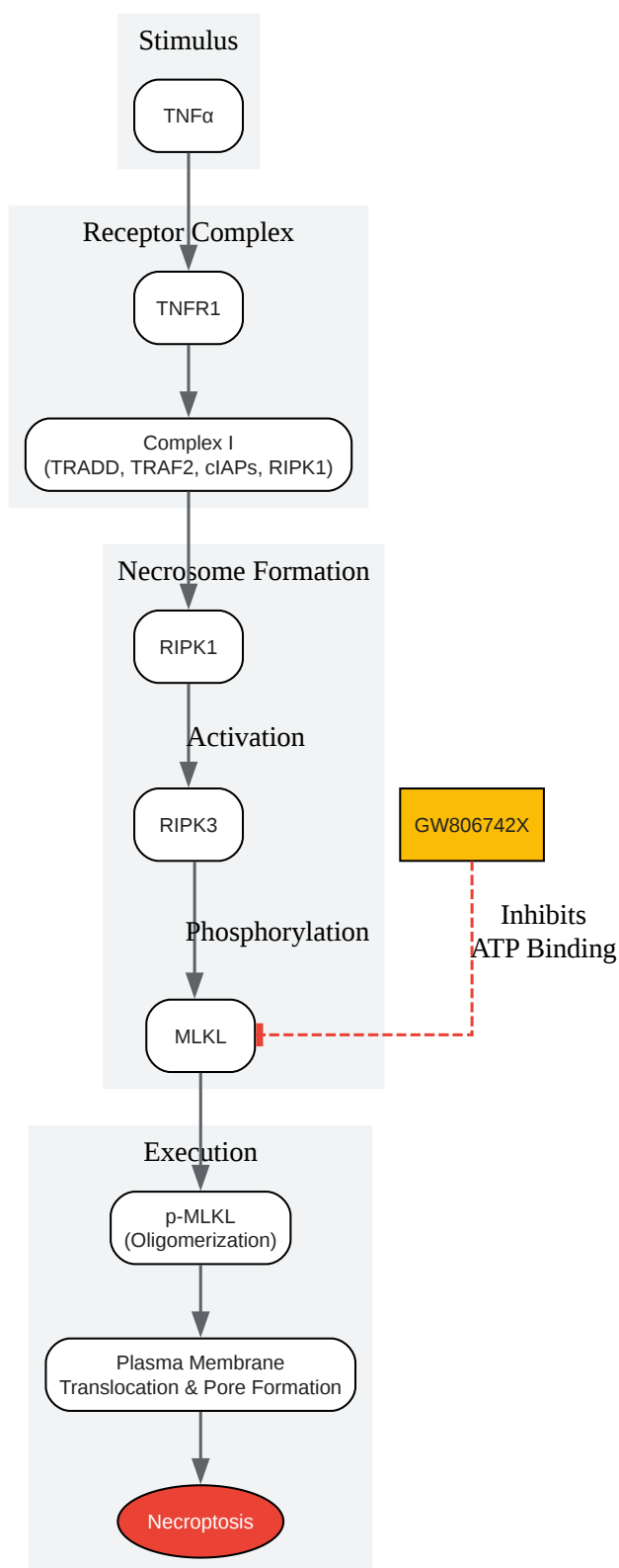
Parameter	Species	Value	Assay Conditions
Kd	Mouse	9.3 μ M	Binding to the MLKL pseudokinase domain.
IC50	Mouse	< 50 nM	Inhibition of TSQ (TNF, Smac mimetic, Q-VD-OPh)-induced necroptosis in mouse dermal fibroblasts (MDFs).

Table 2: Inhibitory Potency against VEGFR2 and Angiogenesis

Parameter	Species	Value	Assay Conditions
IC50	Human	2 nM	Inhibition of VEGFR2 kinase activity.
IC50	Human	5 nM	Inhibition of VEGF-induced proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).

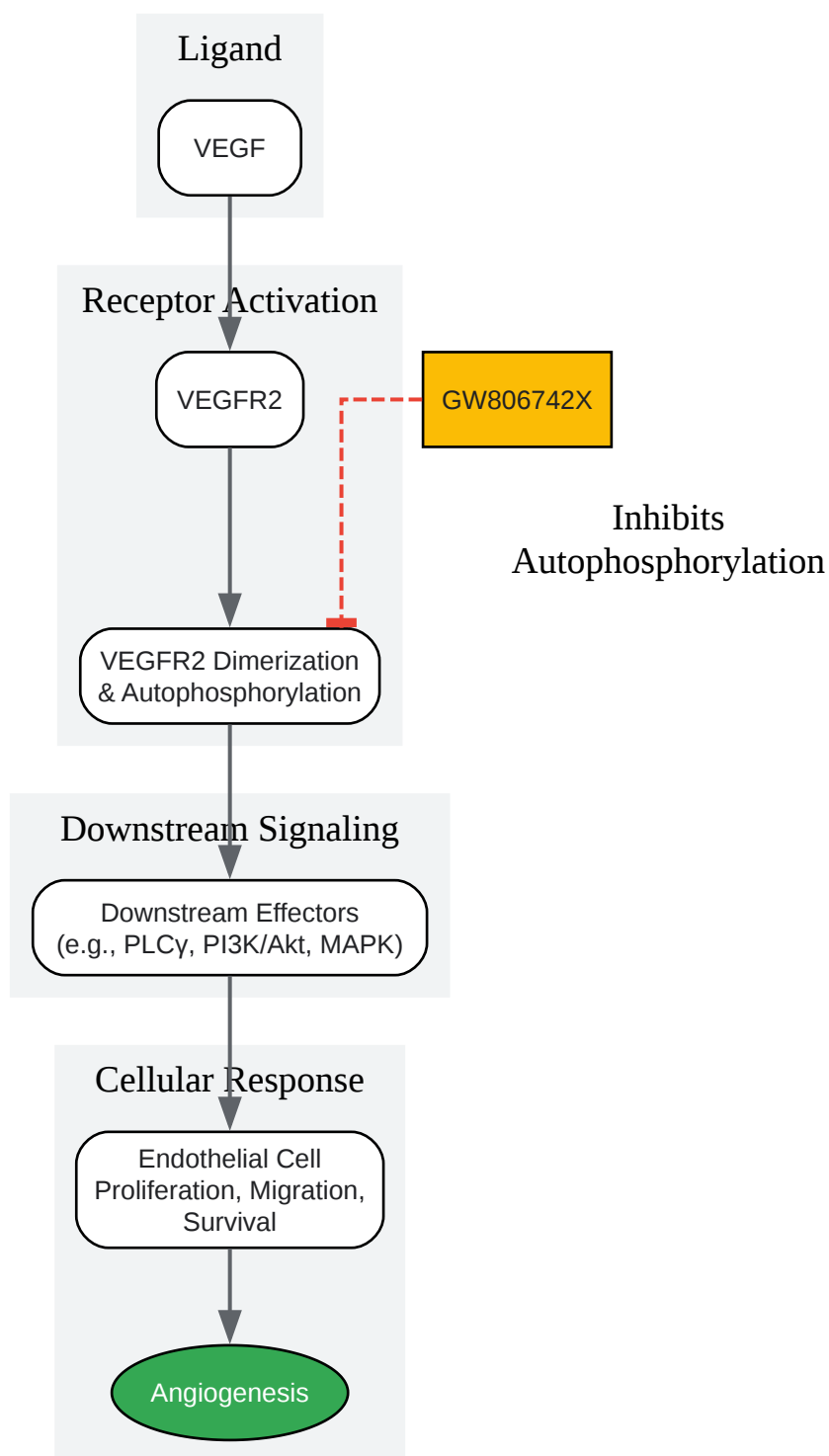
Signaling Pathways

The following diagrams illustrate the signaling pathways affected by **GW806742X**.



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Caption: Necroptosis signaling pathway and the inhibitory action of **GW806742X**.



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Caption: VEGFR2 signaling pathway and the inhibitory action of **GW806742X**.

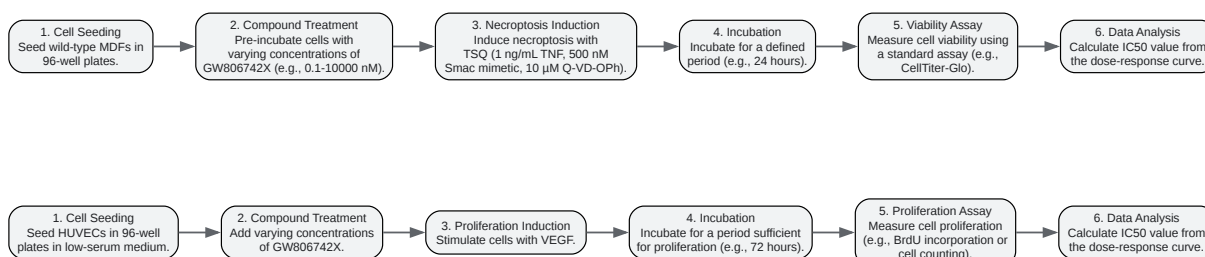
Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of **GW806742X**.

Inhibition of Necroptosis in Mouse Dermal Fibroblasts (MDFs)

Objective: To determine the potency of **GW806742X** in inhibiting necroptosis in a cellular context.

Workflow:



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